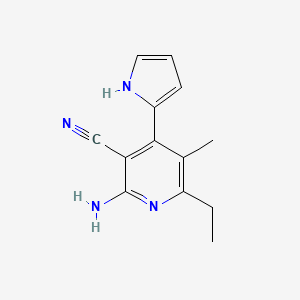

2-amino-6-ethyl-5-methyl-4-(1H-pyrrol-2-yl)pyridine-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-6-ethyl-5-methyl-4-(1H-pyrrol-2-yl)pyridine-3-carbonitrile (CAS No. 585551-21-9) is a pyridine-carbonitrile derivative with the molecular formula C₁₃H₁₄N₄ and a molecular weight of 226.28 g/mol . Its structure features a pyridine core substituted with an amino group at position 2, ethyl and methyl groups at positions 6 and 5, respectively, and a 1H-pyrrol-2-yl moiety at position 2. This compound is of interest in medicinal chemistry due to the structural versatility of pyridine-carbonitrile derivatives, which are often explored for antimicrobial, anticancer, and enzyme inhibitory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-ethyl-5-methyl-4-(1H-pyrrol-2-yl)pyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a substituted pyridine derivative with a pyrrole derivative under acidic or basic conditions. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like methanesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-amino-6-ethyl-5-methyl-4-(1H-pyrrol-2-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce amine or alkyl derivatives. Substitution reactions can result in a variety of functionalized products .

Scientific Research Applications

2-amino-6-ethyl-5-methyl-4-(1H-pyrrol-2-yl)pyridine-3-carbonitrile has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds and natural product analogs.

Materials Science: The compound is explored for its use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-amino-6-ethyl-5-methyl-4-(1H-pyrrol-2-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

To contextualize the properties and applications of 2-amino-6-ethyl-5-methyl-4-(1H-pyrrol-2-yl)pyridine-3-carbonitrile, we analyze structurally related pyridine-carbonitrile derivatives (Table 1).

Table 1: Structural and Functional Comparison of Pyridine-Carbonitrile Derivatives

| Compound Name | Molecular Formula | Substituents (Positions) | Key Features | References |

|---|---|---|---|---|

| This compound | C₁₃H₁₄N₄ | 2-NH₂, 3-CN, 5-CH₃, 6-C₂H₅, 4-pyrrole | High polarity due to pyrrole and cyano groups; moderate molecular weight (226.28 g/mol) | |

| 4-(4-(4,6-Diethoxy-1,3,5-triazin-2-ylamino)phenyl)-2-amino-6-phenylpyridine-3-carbonitrile | C₂₄H₂₂N₈O₂ | 2-NH₂, 3-CN, 6-Ph, 4-triazine-aminophenyl | Bulky triazine-phenyl substituent; higher molecular weight (454.50 g/mol); potential for π-π stacking | |

| 2-Amino-6-methyl-5-propyl-4-(1H-pyrrol-2-yl)pyridine-3-carbonitrile | C₁₄H₁₆N₄ | 2-NH₂, 3-CN, 5-C₃H₇, 6-CH₃, 4-pyrrole | Increased lipophilicity due to propyl group; similar pyrrole substitution | |

| 6-Ethyl-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile | C₁₃H₁₁N₃O | 2-Oxo, 3-CN, 5-pyridinyl, 6-C₂H₅ | Oxo group reduces basicity; pyridinyl substitution enhances aromaticity | |

| 2-Amino-6-{(6-chloropyridin-3-yl)methylamino}-1-methyl-5-nitro-4-phenyl-1,4-dihydropyridine-3-carbonitrile ethanol monosolvate | C₂₁H₂₁ClN₆O₂·C₂H₆O | Complex substituents including Cl, nitro, and ethanol solvate | High molecular weight (470.96 g/mol); potential for diverse non-covalent interactions |

Key Insights from Structural Comparisons

Substituent Effects on Physicochemical Properties: The ethyl and methyl groups in the target compound contribute to moderate lipophilicity, whereas the propyl group in its analog (C₁₄H₁₆N₄) increases hydrophobic interactions .

In contrast, analogs with phenyl or triazine groups (e.g., ) exhibit larger dihedral angles (45–53°) between aromatic rings, affecting crystal packing and solubility . The ethanol solvate in the chloropyridinylmethyl derivative (C₂₁H₂₁ClN₆O₂·C₂H₆O) demonstrates how solvent inclusion can stabilize crystal lattices .

Biological Relevance: While antimicrobial activity is reported for cyanopyridine derivatives (e.g., triazine-containing analogs in ), the target compound’s pyrrole moiety may confer distinct bioactivity due to its resemblance to natural heterocycles like indole .

Biological Activity

2-Amino-6-ethyl-5-methyl-4-(1H-pyrrol-2-yl)pyridine-3-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, supported by recent research findings, data tables, and case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C14H16N4 |

| Molecular Weight | 240.31 g/mol |

| LogP | 2.9157 |

| Polar Surface Area | 50.018 Ų |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 2 |

Biological Activity Overview

Research indicates that compounds containing pyridine and pyrrole moieties often exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Specifically, derivatives of pyridine and pyrrole have been explored for their potential in treating various diseases.

Antimicrobial Activity

Recent studies have demonstrated that similar compounds show promising antimicrobial activity. For instance, pyrrole derivatives have been reported to possess Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties .

Case Study: Antibacterial Efficacy

A comparative study evaluated several pyrrole derivatives against common bacterial strains:

| Compound Name | MIC (μg/mL) | Control (Ciprofloxacin) |

|---|---|---|

| Pyrrole derivative A | 3.12 | 2 |

| Pyrrole derivative B | 6.25 | 2 |

| Pyrrole derivative C | 12.5 | 2 |

This study suggests that the presence of the pyrrole ring enhances antibacterial efficacy, which may also apply to the compound .

Anticancer Activity

The anticancer potential of related compounds has also been investigated. For example, certain pyridine derivatives have shown selective toxicity towards tumorigenic cells while exhibiting lower toxicity in non-tumorigenic cells.

Case Study: Cytotoxicity Assessment

In a cytotoxicity assay using MCF7 breast cancer cells, a related compound demonstrated an IC50 value of approximately 105.6 µM, indicating significant anticancer activity without high toxicity to normal cells .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets involved in disease processes. For instance, compounds with similar structures have been shown to inhibit enzymes or receptors involved in inflammation and cancer progression.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Modifications at various positions on the pyridine and pyrrole rings can lead to enhanced activity or selectivity for specific targets.

Q & A

Q. What are the optimal synthetic routes for 2-amino-6-ethyl-5-methyl-4-(1H-pyrrol-2-yl)pyridine-3-carbonitrile?

Level: Basic

Methodological Answer:

The synthesis typically involves multi-step reactions starting with condensation of pyrrole derivatives and substituted pyridine precursors. For example:

Step 1: React 1H-pyrrole-2-carbaldehyde with ethyl acetoacetate under basic conditions to form a Knoevenagel adduct.

Step 2: Cyclize the intermediate with ammonium acetate in ethanol under reflux (48–72 hours) to assemble the pyridine core .

Step 3: Introduce the ethyl and methyl substituents via alkylation or cross-coupling reactions, using catalysts like palladium complexes .

Key Considerations: Solvent choice (e.g., ethanol/water mixtures) and temperature control (reflux at ~80°C) are critical for yield optimization (>70% reported in analogous syntheses) .

Q. How can researchers resolve conflicting spectroscopic data during structural characterization?

Level: Advanced

Methodological Answer:

Conflicts in NMR or mass spectrometry data often arise from tautomerism or impurities. Strategies include:

- Multi-Technique Validation: Combine 1H-NMR, 13C-NMR, and 2D-COSY to confirm proton-proton correlations. For example, the pyrrole NH proton (δ 10–12 ppm) should show coupling with adjacent carbons .

- X-ray Crystallography: Resolve ambiguity via single-crystal diffraction, as demonstrated for pyridine-carbonitrile analogs in Acta Crystallographica .

- High-Resolution Mass Spectrometry (HRMS): Confirm the molecular ion [M+H]+ with an error margin <2 ppm .

Q. What analytical techniques are recommended for assessing purity and structural integrity?

Level: Basic

Methodological Answer:

- Thin-Layer Chromatography (TLC): Monitor reaction progress using silica plates with ethyl acetate/hexane (3:7) as the mobile phase.

- HPLC: Quantify purity (>95%) with a C18 column and UV detection at 254 nm .

- Spectroscopy:

Q. How can low yields in the final synthetic step be addressed?

Level: Advanced

Methodological Answer:

Low yields (e.g., <50%) often result from steric hindrance or side reactions. Mitigation strategies:

- Catalyst Optimization: Use Pd(OAc)2/XPhos for Suzuki-Miyaura couplings to install aryl substituents efficiently .

- Solvent Screening: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while toluene minimizes byproducts in cyclization .

- Microwave-Assisted Synthesis: Reduce reaction time from 48 hours to 2–4 hours, improving throughput .

Q. What is the molecular basis for its potential biological activity?

Level: Basic

Methodological Answer:

The compound’s bioactivity is hypothesized to arise from:

- Hydrogen Bonding: The amino and nitrile groups interact with enzyme active sites (e.g., kinase ATP-binding pockets).

- π-π Stacking: The pyridine and pyrrole rings bind aromatic residues in receptors, as seen in analogs with IC50 values <1 µM .

- Lipophilic Groups: Ethyl and methyl substituents enhance membrane permeability (logP ~2.5 predicted via QSAR) .

Q. How can structural analogs be designed to improve pharmacological properties?

Level: Advanced

Methodological Answer:

- Scaffold Hopping: Replace the pyrrole ring with indole or imidazole to modulate selectivity (e.g., 2-aminoindole-pyridine hybrids show enhanced kinase inhibition) .

- Substituent Effects: Introduce electron-withdrawing groups (e.g., -CF3) at the 6-position to improve metabolic stability .

- Prodrug Strategies: Convert the nitrile to a carbamate for enhanced bioavailability, followed by enzymatic activation in vivo .

Properties

CAS No. |

585551-21-9 |

|---|---|

Molecular Formula |

C13H14N4 |

Molecular Weight |

226.28 g/mol |

IUPAC Name |

2-amino-6-ethyl-5-methyl-4-(1H-pyrrol-2-yl)pyridine-3-carbonitrile |

InChI |

InChI=1S/C13H14N4/c1-3-10-8(2)12(11-5-4-6-16-11)9(7-14)13(15)17-10/h4-6,16H,3H2,1-2H3,(H2,15,17) |

InChI Key |

BELZXUNCHWFEKP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=C(C(=N1)N)C#N)C2=CC=CN2)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.